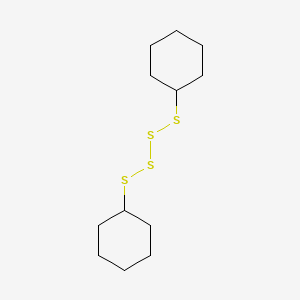
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid is an organic compound with a chiral center at the third carbon This compound is characterized by the presence of three chlorine atoms attached to the fourth carbon and a hydroxyl group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4,4,4-trichloro-3-hydroxybutanoic acid typically involves the chlorination of 3-hydroxybutanoic acid. The reaction can be carried out using chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is highly exothermic and requires careful monitoring to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a chlorination reactor where 3-hydroxybutanoic acid is continuously fed and reacted with chlorine gas. The product is then purified through distillation and crystallization to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 3-hydroxybutanoic acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4,4-trichloro-3-oxobutanoic acid.
Reduction: Formation of 3-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (3R)-4,4,4-trichloro-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-hydroxybutanoic acid: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
4,4,4-trichlorobutanoic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
(3S)-4,4,4-trichloro-3-hydroxybutanoic acid: The enantiomer of the compound, which may have different biological activities due to its stereochemistry.
Uniqueness
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid is unique due to the presence of both the hydroxyl group and the trichloromethyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its chiral nature also adds to its uniqueness, as the (3R) configuration can lead to specific interactions with chiral biological molecules.
Propiedades
| 80513-23-1 | |
Fórmula molecular |
C4H5Cl3O3 |
Peso molecular |
207.43 g/mol |
Nombre IUPAC |
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H5Cl3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10)/t2-/m1/s1 |
Clave InChI |
PNRIZWCHOZUISE-UWTATZPHSA-N |
SMILES isomérico |
C([C@H](C(Cl)(Cl)Cl)O)C(=O)O |
SMILES canónico |
C(C(C(Cl)(Cl)Cl)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)





![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)
